Cas no 2176200-97-6 (2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one)

2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one
- F6604-8484
- 2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- AKOS032916265
- 2176200-97-6
- 2-[[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
-
- インチ: 1S/C15H16FN5O/c16-12-5-17-9-18-15(12)20-6-10(7-20)8-21-14(22)4-11-2-1-3-13(11)19-21/h4-5,9-10H,1-3,6-8H2
- InChIKey: ILCQURNXLYZHRY-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CN=C1N1CC(CN2C(C=C3CCCC3=N2)=O)C1
計算された属性
- せいみつぶんしりょう: 301.13388831g/mol
- どういたいしつりょう: 301.13388831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 528
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 61.7Ų
2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6604-8484-50mg |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2176200-97-6 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6604-8484-75mg |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2176200-97-6 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6604-8484-2μmol |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2176200-97-6 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6604-8484-1mg |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2176200-97-6 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6604-8484-2mg |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2176200-97-6 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6604-8484-4mg |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2176200-97-6 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6604-8484-15mg |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2176200-97-6 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6604-8484-10mg |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2176200-97-6 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6604-8484-40mg |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2176200-97-6 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6604-8484-20μmol |
2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
2176200-97-6 | 20μmol |
$79.0 | 2023-09-07 |
2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2176200-97-6 and Product Name: 2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one
The compound identified by the CAS number 2176200-97-6 and the product name 2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate arrangement of nitrogen-containing rings in its molecular framework suggests a high degree of functionalization, which is often associated with enhanced pharmacological properties.
At the core of this compound's structure lies a cyclopentacpyridazinone core, which is a fused system comprising a cyclopentane ring and a pyridazine ring. This particular scaffold has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple nitrogen atoms in close proximity within this framework enhances its potential for hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding affinity.
The 5-fluoropyrimidine moiety appended to the azetidine ring is another key feature that contributes to the compound's pharmacological profile. Fluorine atoms are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity. In this context, the fluorine substituent at the 5-position of the pyrimidine ring likely plays a crucial role in enhancing the compound's bioavailability and target engagement. This modification is particularly relevant in modern drug design, where fine-tuning of substituents can lead to significant improvements in therapeutic efficacy.
The azetidine ring in the molecular structure introduces additional complexity and potential for biological activity. Azetidine derivatives have been explored for their roles as intermediates in various pharmacologically active compounds. The incorporation of an azetidine ring into this molecule suggests that it may exhibit properties such as inhibitory effects on certain enzymes or interactions with specific biological pathways. These characteristics make it a promising candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. The 2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one structure has been subjected to virtual screening and docking studies to identify potential binding interactions with target proteins. These studies have revealed promising interactions with enzymes involved in cancer pathways and inflammatory responses, suggesting that this compound may have therapeutic applications in oncology and immunology.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorinated pyrimidine moieties often presents synthetic challenges due to their sensitivity to nucleophilic attack and other reaction conditions. However, recent methodologies have improved the efficiency of these synthetic routes, making it feasible to produce complex molecules like this one on a scalable basis.
In terms of pharmacokinetic properties, the cyclopentacpyridazinone scaffold is known for its favorable solubility and metabolic stability. These characteristics are essential for ensuring that the compound reaches its target site of action effectively and remains active long enough to exert its therapeutic effect. Additionally, the presence of multiple nitrogen atoms may contribute to its ability to cross cell membranes via passive diffusion or active transport mechanisms.
Current research efforts are focused on exploring the therapeutic potential of this compound through preclinical studies. Initial findings suggest that it may exhibit inhibitory activity against key enzymes involved in cancer cell proliferation and survival. Furthermore, its interaction with inflammatory pathways indicates that it could be developed into a novel anti-inflammatory agent. These preliminary results are encouraging and warrant further investigation into its clinical applicability.
The development of new pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The 2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one represents an excellent example of how structural innovation can lead to the discovery of new therapeutic entities. By leveraging cutting-edge synthetic methods and computational tools, researchers are able to design molecules with tailored properties that address unmet medical needs.
As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact selectively with disease-causing targets. The complexity of this compound underscores the sophistication required in modern drug discovery programs. However, it also highlights the immense potential that lies in exploring novel chemical spaces for therapeutic intervention.
In conclusion,2176200-97-6 is a structurally intricate molecule with significant pharmacological promise. Its unique combination of heterocyclic scaffolds and functional groups positions it as a valuable candidate for further research into oncology and immunology applications. With continued advancements in synthetic chemistry and molecular modeling techniques,2-{1-(5-fluoropyrimidin-4-y l)azetidin -3 -y lmethyl}- 2 H , 3 H , 5 H , 6 H , 7 H - cyclopentacpyridazin - 3 - one holds great promise as a future therapeutic agent.
2176200-97-6 (2-{1-(5-fluoropyrimidin-4-yl)azetidin-3-ylmethyl}-2H,3H,5H,6H,7H-cyclopentacpyridazin-3-one) 関連製品
- 519148-72-2(Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-)
- 1361509-20-7(3'-Methylsulfanyl-2,3,6-trichlorobiphenyl)
- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)
- 127972-17-2(2-(benzyloxy)-5-methylphenylboronic acid)
- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2877750-17-7(4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile)
- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 19606-98-5(N,N,N'-Triphenyl-1,4-phenylenediamine)



